- Azabenzimidazoles as fatty acid synthase inhibitors and their preparation and use for the treatment of cancer, World Intellectual Property Organization, , ,

Cas no 942590-05-8 (tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate)

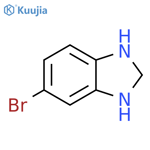

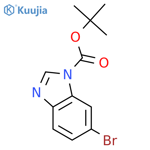

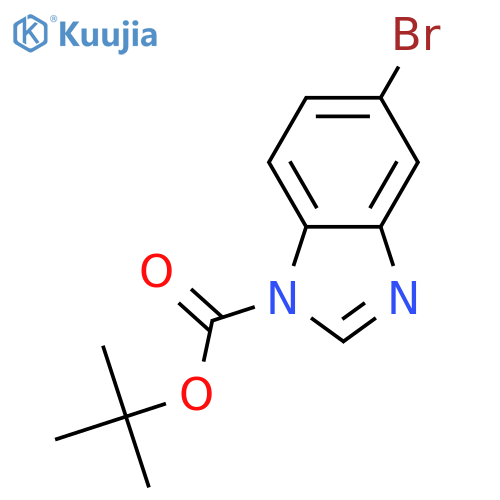

942590-05-8 structure

商品名:tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate

CAS番号:942590-05-8

MF:C12H13BrN2O2

メガワット:297.147822141647

MDL:MFCD13182500

CID:844631

PubChem ID:57703571

tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate

- 1H-Benzimidazole-1-carboxylic acid, 5-bromo-, 1,1-dimethylethyl ester

- TERT-BUTYL 5-BROMO-1H-BENZIMIDAZOLE-1-CARBOXYLATE

- tert-butyl 5-bromobenzimidazole-1-carboxylate

- 1,1-Dimethylethyl 5-bromo-1H-benzimidazole-1-carboxylate

- 5-Bromobenzimidazole-1-carboxylic acid tert-butyl ester

- SCHEMBL559567

- DB-344370

- AS-47324

- CS-0096061

- AKOS016013475

- DTXSID60727625

- TERT-BUTYL 5-BROMO-1,3-BENZODIAZOLE-1-CARBOXYLATE

- (1-Boc)-5-bromo-1H-benzo[d]imidazole

- F13258

- 1H-BenziMidazole-1-carboxylicacid,5-broMo-,1,1-diMethylethylester

- PCGSIEGOWZACDD-UHFFFAOYSA-N

- tert-Butyl5-bromo-1H-benzo[d]imidazole-1-carboxylate

- 942590-05-8

- tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate

-

- MDL: MFCD13182500

- インチ: 1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-14-9-6-8(13)4-5-10(9)15/h4-7H,1-3H3

- InChIKey: PCGSIEGOWZACDD-UHFFFAOYSA-N

- ほほえんだ: O=C(N1C2C(=CC(=CC=2)Br)N=C1)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 296.01604g/mol

- どういたいしつりょう: 296.01604g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 303

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 44.1Ų

- 疎水性パラメータ計算基準値(XlogP): 3.4

じっけんとくせい

- 密度みつど: 1.5±0.1 g/cm3

- ふってん: 379.4±34.0 °C at 760 mmHg

- フラッシュポイント: 183.2±25.7 °C

- じょうきあつ: 0.0±0.9 mmHg at 25°C

tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1166701-100mg |

tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate |

942590-05-8 | 97% | 100mg |

¥284.00 | 2024-04-24 | |

| Chemenu | CM155496-250mg |

tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate |

942590-05-8 | 95% | 250mg |

$67 | 2024-07-19 | |

| Apollo Scientific | OR305020-1g |

tert-Butyl 5-bromo-1H-benzimidazole-1-carboxylate |

942590-05-8 | 97% | 1g |

£151.00 | 2024-07-20 | |

| Alichem | A069003192-10g |

tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate |

942590-05-8 | 95% | 10g |

$914.55 | 2023-08-31 | |

| Chemenu | CM155496-1g |

tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate |

942590-05-8 | 95% | 1g |

$134 | 2024-07-19 | |

| Alichem | A069003192-5g |

tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate |

942590-05-8 | 95% | 5g |

$621.09 | 2023-08-31 | |

| 1PlusChem | 1P00IIH2-1g |

tert-butyl 5-bromobenzimidazole-1-carboxylate |

942590-05-8 | >98% | 1g |

$185.00 | 2024-04-19 | |

| Aaron | AR00IIPE-100mg |

tert-butyl 5-bromobenzimidazole-1-carboxylate |

942590-05-8 | 97% | 100mg |

$31.00 | 2025-02-10 | |

| Ambeed | A532367-250mg |

tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate |

942590-05-8 | 97% | 250mg |

$51.0 | 2025-03-05 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS7326-25g |

tert-butyl 5-bromo-1H-1,3-benzodiazole-1-carboxylate |

942590-05-8 | 95% | 25g |

¥9158.0 | 2024-04-16 |

tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt

リファレンス

合成方法 2

はんのうじょうけん

リファレンス

- Preparation of 3-phenylhydantoins as cannabinoid receptor inhibitors, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 0.5 h, rt

リファレンス

- Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation, European Journal of Medicinal Chemistry, 2021, 223,

合成方法 4

はんのうじょうけん

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; overnight, rt

リファレンス

- Discovery and SAR exploration of a novel series of imidazo[4,5-b]pyrazin-2-ones as potent and selective mTOR kinase inhibitors, Bioorganic & Medicinal Chemistry Letters, 2011, 21(22), 6793-6799

合成方法 5

はんのうじょうけん

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; overnight, rt

リファレンス

- Preparation of 3-substituted indole derivatives for the treatment of HIV, depression and obesity, World Intellectual Property Organization, , ,

合成方法 6

はんのうじょうけん

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; overnight, rt

リファレンス

- Preparation of 4-oxoquinolizines as antimicrobials, World Intellectual Property Organization, , ,

合成方法 7

はんのうじょうけん

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 4 h, rt

リファレンス

- Treatment of cancers having k-ras mutations using PI3 kinase and HDAC inhibitors and preparation of bifunctional thienopyrimidine compounds that inhibit both enzymes, World Intellectual Property Organization, , ,

合成方法 8

はんのうじょうけん

1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 16 h, reflux

リファレンス

- Pyrimidine derivatives that are useful in the treatment of diseases mediated by mTOR and/or PI3K enzyme and their preparation, World Intellectual Property Organization, , ,

合成方法 9

はんのうじょうけん

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 20 h, rt

リファレンス

- Preparation of substituted (cyclohexylcarbonylamino)thiophenecarboxylic acids as antiviral agents for the treatment of hepatitis C infection, World Intellectual Property Organization, , ,

合成方法 10

はんのうじょうけん

1.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; overnight, rt

リファレンス

- "All-Aqueous" Tandem Boc-Deprotection and Alkylation of N-Boc-benzimidazole Derivatives under Visible Light with Alkyl Aryl Diazoacetates: Application to Site-Selective Insertion of Carbenes into the N-H Bond of Purines, Journal of Organic Chemistry, 2023, 88(2), 1036-1048

合成方法 11

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 2 min, rt

1.2 0 °C; 4 h, rt

1.2 0 °C; 4 h, rt

リファレンス

- The design and synthesis of 5- and 6-isoxazolylbenzimidazoles as selective inhibitors of the BET bromodomains, MedChemComm, 2013, 4(1), 140-144

合成方法 12

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 18 h, 25 °C

リファレンス

- Heteroaryl compounds, compositions thereof, preparation and methods of treatment therewith, World Intellectual Property Organization, , ,

合成方法 13

はんのうじょうけん

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 4 h, rt

リファレンス

- Deazapurines, thienopyrimidines and furopyrimidines as phosphoinositide 3-kinase inhibitors with a zinc binding moiety and their preparation and use in the treatment of diseases, United States, , ,

合成方法 14

はんのうじょうけん

1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane

リファレンス

- Aminomethylation of Aryl Bromides by Nickel-Catalyzed Electrochemical Redox Neutral Cross Coupling, Organic Letters, 2021, 23(24), 9387-9392

tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate Raw materials

tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate Preparation Products

tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate 関連文献

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160

-

C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160

-

Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729

-

5. Back matter

942590-05-8 (tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate) 関連製品

- 127119-07-7(tert-Butyl 1H-Benzodimidazole-1-carboxylate)

- 325802-79-7(N-(4-acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide)

- 53658-17-6(2-(1,2-oxazole-4-carbonyl)phenol)

- 1493547-84-4(ethyl(1-methyl-1H-imidazol-5-yl)methylamine)

- 1553685-07-6(methyl 2-(2,6-dimethylphenyl)-2-hydroxyacetate)

- 2680700-22-3(benzyl N-{3-bromo-2-(2-hydroxy-2-methylpropoxy)phenylmethyl}-N-methylcarbamate)

- 1424563-20-1(N-[2-(3-fluorophenyl)cyclopropyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide)

- 1536050-08-4(1-(2-chloropyridin-4-yl)cyclopentan-1-amine)

- 1255634-46-8(4-[(4-Trifluoromethyl)phenyl]-pyridine-2-carboxylic acid)

- 1655-64-7(N-(2,4-Dinitrophenyl)-L-serine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:942590-05-8)tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate

清らかである:99%/99%/99%/99%

はかる:5.0g/10.0g/25.0g/50.0g

価格 ($):315.0/526.0/1051.0/1683.0